

# Technical Guide: N,N-Dibutylacetamide (CAS 1563-90-2)

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## Compound of Interest

Compound Name: *N,N-Dibutylacetamide*

Cat. No.: B075695

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This document provides a technical overview of **N,N-Dibutylacetamide**, consolidating key chemical, physical, and safety data. Due to the limited availability of published in-depth application data, this guide focuses on the fundamental properties, synthesis, and spectroscopic characterization of the compound.

## Chemical Identity and Physical Properties

**N,N-Dibutylacetamide** is a tertiary amide characterized by an acetyl group bonded to a nitrogen atom which is, in turn, substituted with two butyl groups. It is a colorless liquid at room temperature.[\[1\]](#)

Table 1: Physical and Chemical Properties of **N,N-Dibutylacetamide**

Property	Value	Source(s)
CAS Number	1563-90-2	[2]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> NO	[2]
Molecular Weight	171.28 g/mol	[2]
IUPAC Name	N,N-dibutylacetamide	[1]
Synonyms	N-Acetyl dibutylamine, Acetamide, N,N-dibutyl-	[1][3]
Density	0.88 g/cm <sup>3</sup>	
Boiling Point	77-78 °C @ 0.6 mmHg; 124- 125 °C @ 14 Torr	
Flash Point	>110 °C	
Refractive Index	1.4470 (20 °C)	
Vapor Pressure	0.0555 mmHg @ 25 °C	

## Synthesis

The primary route for synthesizing **N,N-Dibutylacetamide** is the acylation of dibutylamine with an acetylating agent, such as acetyl chloride or acetic anhydride.[4]

## General Experimental Protocol: Synthesis via Acetyl Chloride

This protocol describes a general procedure for the synthesis of **N,N-Dibutylacetamide**.

### Materials:

- Dibutylamine
- Acetyl Chloride
- Anhydrous non-polar solvent (e.g., Toluene, Xylene, or Dichloromethane)[4]

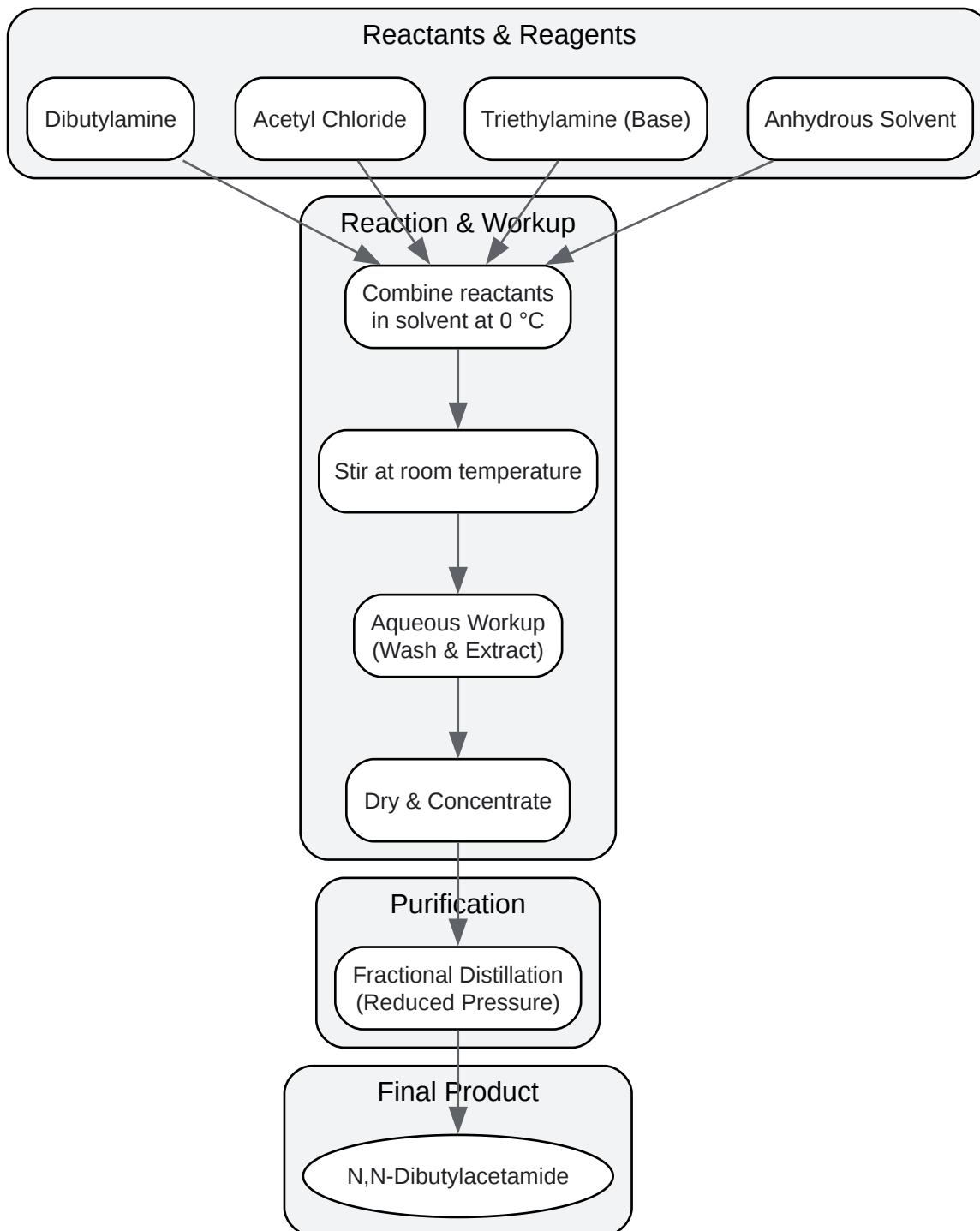
- A tertiary amine base (e.g., Triethylamine)[4]
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in an appropriate anhydrous solvent.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below 5-10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **N,N-Dibutylacetamide**.

## Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **N,N-Dibutylacetamide**.



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### General Synthesis Workflow for **N,N-Dibutylacetamide**.

## Applications

While detailed experimental data is scarce in publicly accessible literature, **N,N-Dibutylacetamide** is noted for its use as a polar aprotic solvent in organic synthesis and as an extractant.<sup>[4]</sup> Its properties are comparable to other N,N-dialkylamides, suggesting potential utility in reactions requiring a high-boiling, stable, polar medium, such as nucleophilic substitutions or reactions involving strong bases.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **N,N-Dibutylacetamide**.

Table 2: Spectroscopic Data for **N,N-Dibutylacetamide**

Spectrum Type	Key Data / Peaks	Source(s)
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ) δ (ppm): 3.30 (t), 3.21 (t), 2.08 (s), 1.53 (m), 1.32 (m), 0.94 (m)	[5][6]
<sup>13</sup> C NMR	(CDCl <sub>3</sub> ) δ (ppm): 171.0 (C=O), 47.5 (N-CH <sub>2</sub> ), 45.6 (N-CH <sub>2</sub> ), 31.1 (CH <sub>2</sub> ), 29.5 (CH <sub>2</sub> ), 21.2 (CH <sub>3</sub> ), 20.1 (CH <sub>2</sub> ), 13.9 (CH <sub>3</sub> ), 13.8 (CH <sub>3</sub> )	[5][7]
Mass Spec (GC-MS)	Molecular Ion [M] <sup>+</sup> : 171 m/z. Major Fragments: 128, 86, 43 m/z	[1][5]
IR Spectroscopy	Key Peaks (cm <sup>-1</sup> ): ~1645 (C=O stretch, amide)	[1]
GC Retention Index	Kovats, Standard Non-polar: 1332; Standard Polar: 1805, 1808, 1809, 1813	[1][8]

## Safety and Toxicology

**N,N-Dibutylacetamide** is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Code	Description	Classification
H315	Causes skin irritation	Skin Irritant, Category 2
H319	Causes serious eye irritation	Eye Irritant, Category 2
H335	May cause respiratory irritation	STOT SE, Category 3

STOT SE: Specific Target Organ Toxicity - Single Exposure

## Conclusion

**N,N-Dibutylacetamide** is a well-characterized tertiary amide with established physical and spectroscopic properties. Its synthesis is straightforward via standard amidation reactions. While it is cited as a solvent and extractant, there is a notable lack of detailed, publicly available research demonstrating its specific applications, performance in drug development, or any inherent biological activity. Further research would be required to establish its utility and efficacy in specialized applications for the pharmaceutical and chemical industries.

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